molecular formula C17H22N2OS B2453033 N-(3-(4-(dimethylamino)phenyl)propyl)-2-(thiophen-2-yl)acetamide CAS No. 952995-90-3

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2453033
CAS No.: 952995-90-3
M. Wt: 302.44
InChI Key: DJGOTIQQABLOHY-UHFFFAOYSA-N
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Description

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound with a complex molecular structure It features a dimethylamino group attached to a phenyl ring, which is further connected to a propyl chain This chain is linked to an acetamide group that includes a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-2-(thiophen-2-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the Dimethylamino Phenyl Propyl Intermediate: This step involves the alkylation of 4-(dimethylamino)benzaldehyde with a suitable propylating agent under basic conditions.

    Coupling with Thiophene Acetamide: The intermediate is then coupled with thiophene-2-acetic acid or its derivatives in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Halogenating agents or nucleophiles like sodium azide can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(thiophen-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including as a candidate for drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-(4-(dimethylamino)phenyl)propyl)-2-(thiophen-2-yl)acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dimethylamino group can enhance its binding affinity to certain targets, while the thiophene ring can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(4-(dimethylamino)phenyl)propyl)-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of thiophene.

    N-(3-(4-(dimethylamino)phenyl)propyl)-2-(pyridin-2-yl)acetamide: Contains a pyridine ring instead of thiophene.

Uniqueness

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(thiophen-2-yl)acetamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to its analogs

Properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS/c1-19(2)15-9-7-14(8-10-15)5-3-11-18-17(20)13-16-6-4-12-21-16/h4,6-10,12H,3,5,11,13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGOTIQQABLOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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